molecular formula C8H11F3O2 B15175189 Butyl 4,4,4-trifluorobut-2-enoate CAS No. 921212-92-2

Butyl 4,4,4-trifluorobut-2-enoate

Cat. No.: B15175189
CAS No.: 921212-92-2
M. Wt: 196.17 g/mol
InChI Key: MAFQXXXUUASKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4,4,4-trifluorobut-2-enoate is a fluorinated ester compound known for its unique chemical properties and potential applications in various scientific fields. The presence of trifluoromethyl groups in its structure imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4,4,4-trifluorobut-2-enoate typically involves the esterification of 4,4,4-trifluorobut-2-enoic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butyl 4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl 4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4,4,4-trifluorobut-2-enoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug delivery systems. The compound can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Uniqueness: Butyl 4,4,4-trifluorobut-2-enoate stands out due to its specific ester group, which imparts unique solubility and reactivity characteristics. Its trifluoromethyl groups provide enhanced chemical stability and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

921212-92-2

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

butyl 4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C8H11F3O2/c1-2-3-6-13-7(12)4-5-8(9,10)11/h4-5H,2-3,6H2,1H3

InChI Key

MAFQXXXUUASKSH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC(F)(F)F

Origin of Product

United States

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